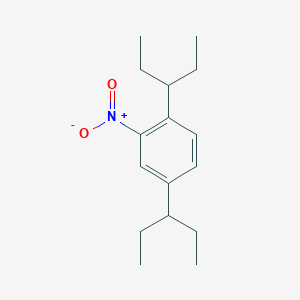![molecular formula C21H14Cl2N2O B14197615 Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- CAS No. 833458-07-4](/img/structure/B14197615.png)
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- is an organic compound with the molecular formula C₁₃H₈Cl₂O. It is also known as 4,4’-Dichlorobenzophenone. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central methanone group. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- is typically synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is conducted in the presence of an aluminum chloride catalyst in a petroleum ether solvent. The reaction can be represented as follows:
ClC6H5C(O)Cl+C6H5Cl→(ClC6H4)2CO+HCl
Industrial Production Methods
In industrial settings, the production of Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the substituent used.
Scientific Research Applications
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include binding to active sites of enzymes and altering their conformation, thereby inhibiting their function.
Comparison with Similar Compounds
Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]- can be compared with other similar compounds such as:
4,4’-Dichlorobenzophenone: Similar structure but lacks the pyrrole groups.
Bis(4-chlorophenyl)methanone: Similar structure but with different substituents.
4-Chlorophenyl sulfone: Contains a sulfone group instead of a methanone group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-.
Properties
CAS No. |
833458-07-4 |
|---|---|
Molecular Formula |
C21H14Cl2N2O |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]methanone |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-5-1-13(2-6-15)17-9-24-11-19(17)21(26)20-12-25-10-18(20)14-3-7-16(23)8-4-14/h1-12,24-25H |
InChI Key |
QWRHBTOSLWHSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CNC=C3C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
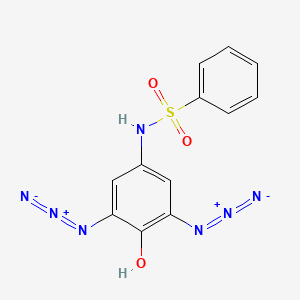
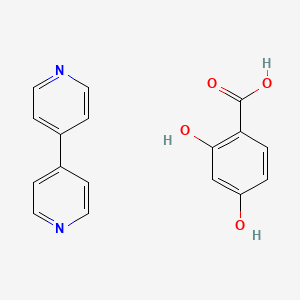
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)

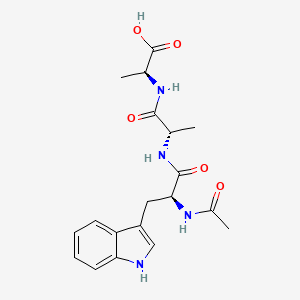


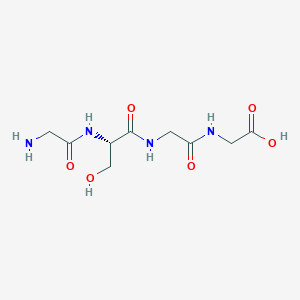
![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
